1-Cyclobutylpyrazole
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Overview
Description
1-cyclobutyl-1H-Pyrazole is a heterocyclic organic compound that contains both nitrogen and carbon atoms in its structure, and it belongs to the pyrazole family. It is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The 1H-pyrazole-1-carboxamidine is commercially available as a hydrochloride and is widely used in organic synthesis for years. It can be synthesized by mixing equimolar amount of pyrazole and cyanamide, and further crystallization from the reaction mixture .
Molecular Structure Analysis
The molecular weight of 1-cyclobutyl-1H-Pyrazole is 122.17 . The InChI code is 1S/C7H10N2/c1-3-7(4-1)9-6-2-5-8-9/h2,5-7H,1,3-4H2
. Pyrazole is a π-excessive heterocycle and contains two nitrogen atoms; pyrrole type and pyridine type, at positions 1 and 2 .
Chemical Reactions Analysis
Pyrazoles have been synthesized through various methods, including a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Other methods include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .
Physical and Chemical Properties Analysis
1-cyclobutyl-1H-Pyrazole has a molecular weight of 122.17 . The InChI code is 1S/C7H10N2/c1-3-7(4-1)9-6-2-5-8-9/h2,5-7H,1,3-4H2
. Pyrazole is a π-excessive heterocycle and contains two nitrogen atoms; pyrrole type and pyridine type, at positions 1 and 2 .
Scientific Research Applications
Bioactive Pyrazoles
1-Cyclobutyl-1H-Pyrazole, a derivative of pyrazole, contributes to the development of compounds with various biological activities. Pyrazole derivatives have shown potential in creating novel compounds with activities like hypoglycemic, analgesic, anti-inflammatory, antimicrobial, anticonvulsant, antidepressant, antimycobacterial, antioxidant, antiviral, and antitumor. This versatility underlines the significance of 1H-pyrazoles in drug design and the synthesis of new small molecule drugs (Ş. Küçükgüzel & Sevil Şenkardeş, 2015).
Antiproliferative Agents
Novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives, including 1-Cyclobutyl-1H-Pyrazole, have been synthesized and evaluated for their antiproliferative properties. Specifically, some derivatives have demonstrated cytotoxic effects against breast cancer and leukemic cells, inducing apoptosis in these cancer cells. This suggests potential applications in the development of small molecule inhibitors for leukemia and breast cancer treatment (H. Ananda et al., 2017).
Cyclin-Dependent Kinases Inhibitors
3,5,7-Trisubstituted pyrazolo[4,3-d]pyrimidines, a category that includes 1-Cyclobutyl-1H-Pyrazole, have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), important targets in cancer therapy. The dual mechanism of action as a kinase inhibitor and molecular glue for cyclin K degradation highlights its potential for cancer treatment (R. Jorda et al., 2022).
Antimicrobial and Antioxidant Activities
Pyrazole derivatives, including 1-Cyclobutyl-1H-Pyrazole, exhibit significant antimicrobial and antioxidant activities. These properties emphasize the potential of these compounds in developing new antibacterial and antioxidant agents, which are crucial in medical and pharmaceutical research (W. Hamama et al., 2012).
Apoptosis Induction in Cancer Cells
Pyrazole derivatives are effective in inducing apoptosis in cancer cells, an essential process for inhibiting cancer growth. This finding supports the potential of 1-Cyclobutyl-1H-Pyrazole in cancer therapy, particularly in targeting specific genes like BCL-2 and BCL-XL in lymphoma cells (Walsan Kalarikkal Vishnu et al., 2021).
Mechanism of Action
Safety and Hazards
When handling 1-cyclobutyl-1H-Pyrazole, it’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Properties
IUPAC Name |
1-cyclobutylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-3-7(4-1)9-6-2-5-8-9/h2,5-7H,1,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWRKAANHAVLRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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